molecular formula C9H8BrNO3 B14815755 1-Bromo-3-cyclopropoxy-5-nitrobenzene CAS No. 1243387-63-4

1-Bromo-3-cyclopropoxy-5-nitrobenzene

Cat. No.: B14815755
CAS No.: 1243387-63-4
M. Wt: 258.07 g/mol
InChI Key: LVMRLFYYIGJRMW-UHFFFAOYSA-N
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Description

1-Bromo-3-cyclopropoxy-5-nitrobenzene is a substituted aromatic compound featuring a benzene ring with three functional groups: a bromine atom at position 1, a cyclopropoxy group at position 3, and a nitro group at position 5.

Properties

CAS No.

1243387-63-4

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

1-bromo-3-cyclopropyloxy-5-nitrobenzene

InChI

InChI=1S/C9H8BrNO3/c10-6-3-7(11(12)13)5-9(4-6)14-8-1-2-8/h3-5,8H,1-2H2

InChI Key

LVMRLFYYIGJRMW-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=CC(=C2)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-cyclopropoxy-5-nitrobenzene typically involves multiple steps. One common method starts with the nitration of bromobenzene to form 1-bromo-3-nitrobenzene. This intermediate is then subjected to a nucleophilic substitution reaction with cyclopropanol under basic conditions to introduce the cyclopropoxy group.

Industrial Production Methods

Industrial production of 1-Bromo-3-cyclopropoxy-5-nitrobenzene may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-cyclopropoxy-5-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as 1-methoxy-3-cyclopropoxy-5-nitrobenzene.

    Reduction: 1-Bromo-3-cyclopropoxy-5-aminobenzene.

    Oxidation: Products may include carboxylic acids or ketones derived from the oxidation of the cyclopropoxy group.

Scientific Research Applications

1-Bromo-3-cyclopropoxy-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-cyclopropoxy-5-nitrobenzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. The nitro group can participate in redox reactions, while the cyclopropoxy group can undergo ring-opening reactions under certain conditions. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): The nitro group (present in all analogs) deactivates the aromatic ring, directing electrophilic substitution to meta/para positions. Bromine, a moderate EWG, further enhances this effect.

Solubility and Stability: Methoxy and methylsulfonyl analogs exhibit higher polarity and solubility in polar solvents (e.g., DMSO, acetone) compared to cyclopropoxy derivatives, which may favor non-polar solvents . Cyclopropoxy-containing compounds may exhibit reduced thermal stability due to ring strain in the cyclopropane moiety .

Hazard Profiles :

  • Nitro and bromo substituents are associated with toxicity (e.g., H302: harmful if swallowed; H315: skin irritation) as seen in analogs like 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene (H302, H315, H319, H335 classifications) .
  • Fluorinated analogs (e.g., trifluoromethoxy derivatives) may pose environmental persistence risks .

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